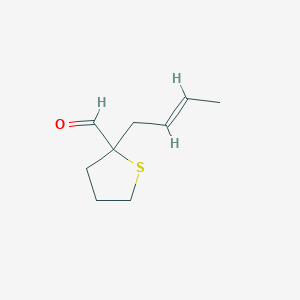
2-(But-2-en-1-yl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-yl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C9H14OS It is a thiolane derivative, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a thiolane derivative with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2-(But-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(But-3-en-1-yl)thiolane-2-carbaldehyde
- Thiophene derivatives
- Indole-3-carbaldehyde derivatives
Uniqueness
2-(But-2-en-1-yl)thiolane-2-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its thiolane ring and aldehyde group make it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-[(E)-but-2-enyl]thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-2-3-5-9(8-10)6-4-7-11-9/h2-3,8H,4-7H2,1H3/b3-2+ |
InChI Key |
NORZZKJAKMOGED-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1(CCCS1)C=O |
Canonical SMILES |
CC=CCC1(CCCS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13269629.png)
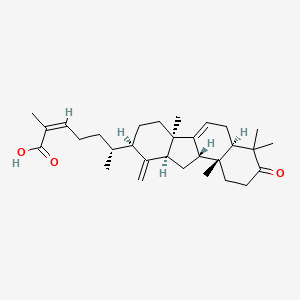

![6-(Aminomethyl)spiro[3.3]heptan-2-one](/img/structure/B13269641.png)
![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
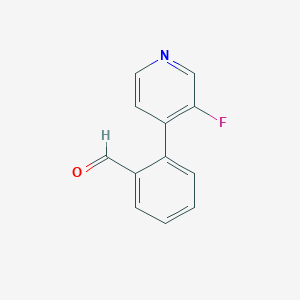
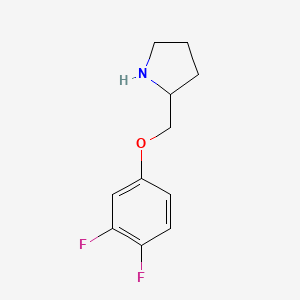
![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
![1-[(Nonan-2-yl)amino]propan-2-ol](/img/structure/B13269680.png)
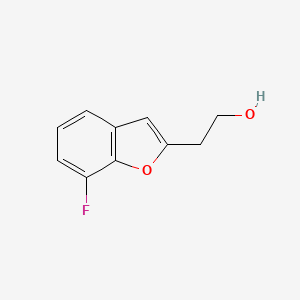
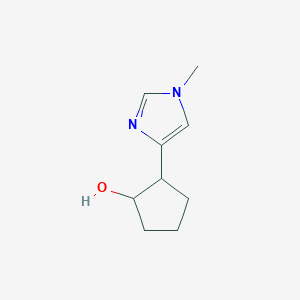
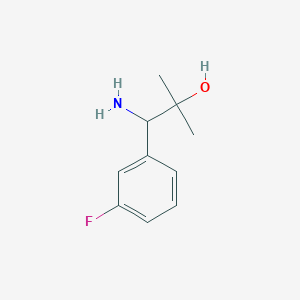
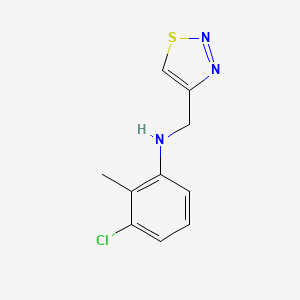
![(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13269732.png)
